tert-Butyl ((1-(1-(thiophen-2-yl)ethyl)piperidin-4-yl)methyl)carbamate
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Description
This compound is a carbamate derivative, which are often used in medicinal chemistry due to their bioactive properties . The tert-butyl group is a common protecting group in organic synthesis, and the piperidinylmethyl moiety is a common structural motif in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates . The piperidinylmethyl moiety could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound likely includes a carbamate group attached to a tert-butyl group, and a piperidinylmethyl group attached to a thiophen-2-yl ethyl group .Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[[1-(1-thiophen-2-ylethyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-13(15-6-5-11-22-15)19-9-7-14(8-10-19)12-18-16(20)21-17(2,3)4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRLIMZPAMKGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N2CCC(CC2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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